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molecular formula C11H11NO3 B2629379 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 251554-42-4

1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B2629379
M. Wt: 205.213
InChI Key: DEZYIODQPTXKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503935B1

Procedure details

6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-5-one (18.5 g, 11.5 mmol) was mechanically stirred at −15° C. and treated with concentrated sulfuric acid (41 mL) over 5 minutes, stirred 10 minutes, treated dropwise over 10 minutes with a mixture of fuming nitric acid (9 mL) and concentrated sulfuric acid (14 mL), stirred at −15° C. for 15 minutes and poured carefully onto a mixture of ice (200 g) and water (200 mL). The resulting solid was collected by filtration, washed with water (100 mL, 2×), dried and recrystallized from ethanol (200 mL). The resulting solid was removed by filtration and the filtrate was suspended on silica gel and purified on silica gel eluting with ethyl acetate:hexanes 12:88 to provide the desired product.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[N+:18]([O-])([OH:20])=[O:19]>O>[N+:18]([C:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C1=CC=CC2=C1CCCCC2=O
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −15° C. for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (100 mL, 2×)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (200 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
purified on silica gel eluting with ethyl acetate:hexanes 12:88

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1CCCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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